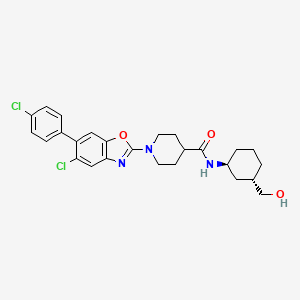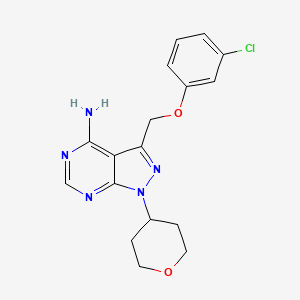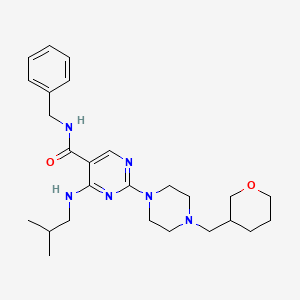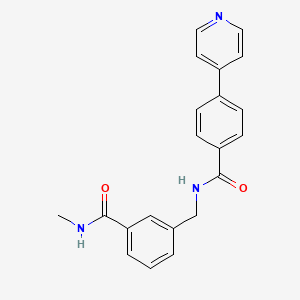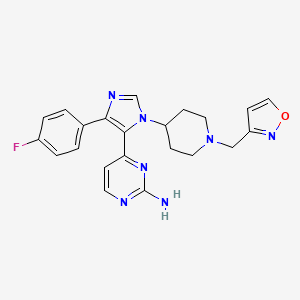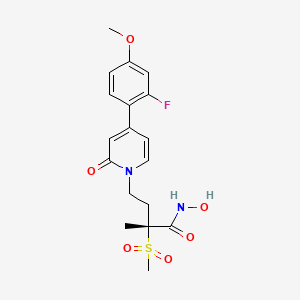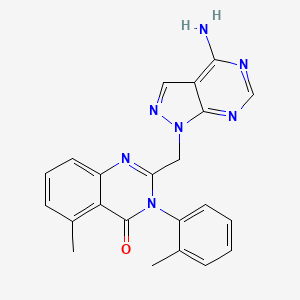
PIK-293
描述
PIK-293 是磷脂酰肌醇 3-激酶 (PI3K) 催化亚基 p110δ 的选择性抑制剂。它是一种 IC87114 的吡唑并嘧啶类似物,旨在以高特异性抑制 PI3Kδ。该化合物由于其选择性靶向 PI3Kδ 的能力,在研究中显示出巨大潜力,使其成为研究 PI3K 相关通路和疾病的宝贵工具 .
科学研究应用
PIK-293 在科学研究中具有广泛的应用,特别是在化学、生物学、医学和工业领域:
化学: 用作研究 PI3K 相关通路和开发具有更高选择性和效力的新抑制剂的工具。
生物学: 用于细胞和分子生物学研究,以研究 PI3Kδ 在各种细胞过程中的作用,包括细胞生长、分化和凋亡。
医学: 探索作为涉及 PI3K 信号失调的疾病(例如癌症和自身免疫性疾病)的潜在治疗剂。
作用机制
PIK-293 通过选择性抑制 PI3Kδ 催化亚基发挥作用。这种抑制会破坏 PI3K/Akt/mTOR 信号通路,该通路对于各种细胞过程至关重要,包括细胞生长、存活和代谢。通过靶向 PI3Kδ,this compound 可以调节这些过程,使其成为研究 PI3K 相关疾病和开发靶向治疗的宝贵工具 .
生化分析
Biochemical Properties
PIK-293 interacts with different isoforms of PI3Ks, including p110δ, p110β, p110γ, and p110α . The compound has been found to be most potent against the p110δ isoform, with an IC50 value of 0.24 μM . The interactions between this compound and these enzymes play a crucial role in its biochemical properties .
Cellular Effects
In cellular processes, this compound has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with PI3Ks can lead to changes in the activation of downstream signaling pathways, which can subsequently influence various cellular processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with PI3Ks . This binding can lead to the inhibition or activation of these enzymes, resulting in changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Specific details on threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not currently available .
Metabolic Pathways
This compound is involved in the PI3K signaling pathway . It interacts with various enzymes and cofactors within this pathway . Specific details on the effects of this compound on metabolic flux or metabolite levels are not currently available .
准备方法
合成路线和反应条件
PIK-293 是通过用等电子吡唑并嘧啶替换 IC87114 的腺嘌呤合成的。合成涉及多个步骤,包括吡唑并嘧啶核心的形成和随后的功能化以实现对 PI3Kδ 的所需选择性 .
工业生产方法
This compound 的工业生产涉及优化合成路线以确保高产率和纯度。这包括使用先进的纯化技术和严格的质量控制措施来维持化合物的功效和稳定性 .
化学反应分析
反应类型
PIK-293 主要由于其结构中存在反应性官能团而发生取代反应。它也可以在特定条件下参与氧化和还原反应 .
常用试剂和条件
取代反应: 常用试剂包括卤化剂和亲核试剂。条件通常涉及中等温度和惰性气氛以防止不必要的副反应。
氧化反应: 可以在受控条件下使用过氧化氢或高锰酸钾等氧化剂来实现选择性氧化。
主要产物
从这些反应中形成的主要产物取决于所用试剂和条件。例如,取代反应可以产生具有修饰官能团的 this compound 的各种衍生物,而氧化和还原反应会导致分子内特定原子的氧化态发生变化 .
相似化合物的比较
类似化合物
IC87114: PIK-293 的前体,也是 PI3Kδ 的选择性抑制剂。
PIK-23: 另一种具有不同化学结构的 PI3Kδ 选择性抑制剂。
PIK-39: 一种与 this compound 具有类似效力的 PI3Kδ 选择性抑制剂。
PIK-75: 一种靶向 PI3Kα 和 PI3Kγ 的抑制剂.
This compound 的独特性
This compound 由于其对 PI3Kδ 的高选择性而脱颖而出,使其成为研究 PI3Kδ 特定通路和疾病的宝贵工具。其独特的吡唑并嘧啶结构在效力和选择性方面与其他 PI3K 抑制剂相比具有独特的优势 .
属性
IUPAC Name |
2-[(4-aminopyrazolo[3,4-d]pyrimidin-1-yl)methyl]-5-methyl-3-(2-methylphenyl)quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N7O/c1-13-6-3-4-9-17(13)29-18(27-16-8-5-7-14(2)19(16)22(29)30)11-28-21-15(10-26-28)20(23)24-12-25-21/h3-10,12H,11H2,1-2H3,(H2,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDBVHKNIYROHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(N(C2=O)C3=CC=CC=C3C)CN4C5=NC=NC(=C5C=N4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40692887 | |
| Record name | 2-[(4-Amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl]-5-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900185-01-5 | |
| Record name | 2-[(4-Amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl]-5-methyl-3-(2-methylphenyl)quinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40692887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1S)-1-(3-fluorophenyl)-3-[(1R,5S)-3-[2-methyl-5-(2-methylpropanoyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridin-1-yl]-8-azabicyclo[3.2.1]octan-8-yl]propyl]acetamide](/img/structure/B610023.png)

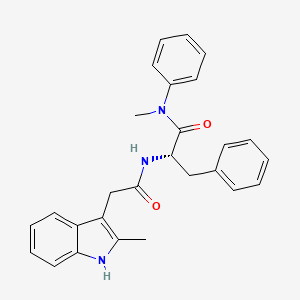
![(15R)-15-methyl-5-(6-methylpyridin-3-yl)-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one](/img/structure/B610028.png)

![Methanone, [(3S,4R)-4-(2,4-difluorophenyl)-1-(1,1-dimethylethyl)-3-pyrrolidinyl][(3R,5S)-4-hydroxy-3,5-dimethyl-4-phenyl-1-piperidinyl], (HCl)](/img/structure/B610035.png)
![1-[2-(4-Tert-butylphenyl)-2-(indan-2-ylamino)ethyl]-3-(trifluoromethyl)pyridin-2-one](/img/structure/B610038.png)
